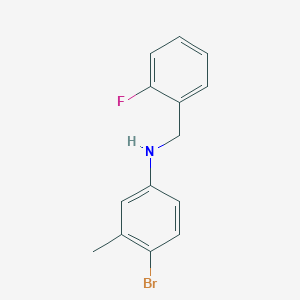

4-Bromo-N-(2-fluorobenzyl)-3-methylaniline

Description

4-Bromo-N-(2-fluorobenzyl)-3-methylaniline (CAS: 1019615-05-4) is a halogenated aniline derivative with the molecular formula C₁₄H₁₃BrFN and a molecular weight of 300.17 g/mol . Structurally, it features a bromine atom at the 4-position, a methyl group at the 3-position of the aniline ring, and a 2-fluorobenzyl substituent on the nitrogen (Figure 1). This compound is part of a broader class of N-benzylated bromoanilines investigated for applications in medicinal chemistry, particularly in targeting mycobacterial infections and as intermediates in Suzuki cross-coupling reactions .

The synthesis of such compounds typically involves palladium-catalyzed cross-coupling or condensation reactions. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives were synthesized via Suzuki coupling, demonstrating the utility of brominated anilines in constructing complex heterocycles .

Properties

IUPAC Name |

4-bromo-N-[(2-fluorophenyl)methyl]-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c1-10-8-12(6-7-13(10)15)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXZXIWEJYLHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=CC=CC=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration: The starting material, 3-methylaniline, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group, forming 4-amino-3-methylaniline.

Bromination: Bromination of 4-amino-3-methylaniline introduces a bromine atom at the 4-position.

N-Alkylation: Finally, the compound undergoes N-alkylation with 2-fluorobenzyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-fluorobenzyl)-3-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-Bromo-N-(2-fluorobenzyl)-3-methylaniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Methyl Position : Shifting the methyl group from the 3- to 2-position (e.g., 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline) alters steric hindrance, which could affect binding to biological targets .

- Heterocyclic Substituents : Replacing the fluorobenzyl group with a furan-2-ylmethyl moiety (as in ) introduces hydrogen-bonding capability but reduces molecular weight, impacting solubility and reactivity.

Table 2: Anti-TB Activity of Selected Analogues

| Compound Name | MIC (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 62 (Benzoimidazole derivative) | 0.05* | >50 | >1000 | |

| Imidazo[1,2-a]pyridine ether () | 0.03 | N/A | N/A | |

| This compound | N/A | N/A | N/A | - |

*Data approximated from referenced studies.

Key Observations :

- The benzoimidazole derivative (Compound 62) demonstrates high potency (MIC = 0.05 µM) and selectivity (SI > 1000), attributed to its extended hydrophobic chain and heterocyclic moiety .

- Imidazo[1,2-a]pyridine ethers (e.g., from ) show nanomolar-level activity, suggesting that electron-deficient aromatic systems enhance target engagement.

Physicochemical and Electronic Properties

Density functional theory (DFT) studies on related bromoanilines (e.g., ) reveal:

- Frontier Molecular Orbitals (FMOs) : The bromine atom and fluorobenzyl group reduce electron density on the aniline ring, increasing electrophilicity and reactivity in cross-coupling reactions.

- Molecular Electrostatic Potential (MESP): The 2-fluorobenzyl group creates a polarized region near the nitrogen, enhancing interactions with polar residues in biological targets .

Table 3: Reactivity Descriptors of Synthesized Analogues (DFT Data)

| Compound | Ionization Energy (eV) | Electron Affinity (eV) | Chemical Hardness (eV) |

|---|---|---|---|

| (E)-4-Bromo-N-((3-bromothiophene)methylene)-2-methylaniline | 8.2 | 1.5 | 3.4 |

Key Observations :

- Lower chemical hardness values correlate with higher reactivity, favoring interactions in catalytic or biological systems.

- The target compound’s electronic profile is expected to resemble these values due to shared bromine and fluorobenzyl substituents.

Biological Activity

Overview of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline

This compound is an organic compound that belongs to the class of substituted anilines. Compounds in this category often exhibit a variety of biological activities due to their ability to interact with biological macromolecules such as proteins and enzymes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Bromine (Br) at the para position (4-position)

- Fluorine (F) at the ortho position (2-position) of the benzyl group

- Methyl (CH₃) group at the meta position (3-position) of the aniline

Biological Activity

The biological activity of substituted anilines, including this compound, can vary widely. Here are some potential activities based on related compounds:

- Antimicrobial Activity : Many substituted anilines have shown antimicrobial properties against various pathogens. This is often attributed to their ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.

- Anticancer Activity : Certain aniline derivatives have been investigated for their anticancer properties. They may act by inhibiting cell proliferation or inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated activity against different cancer cell lines.

- Enzyme Inhibition : Substituted anilines can act as inhibitors for various enzymes, including those involved in metabolic processes. The presence of halogens (like bromine and fluorine) can enhance binding affinity and selectivity toward target enzymes.

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on similar compounds provides insights into their potential applications:

- Antimicrobial Studies : Research has shown that halogenated anilines exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of the bacterial cell wall integrity.

- Anticancer Research : A study involving substituted anilines highlighted their potential as anticancer agents, where certain derivatives were found to inhibit tumor growth in xenograft models through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition Studies : Compounds with similar structures have been documented to inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.